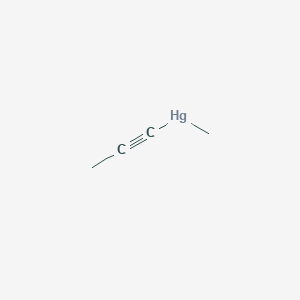
Methyl(prop-1-yn-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(prop-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a prop-1-yn-1-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phase-transfer catalysis can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(prop-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler mercury compounds.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of mercury oxides.
Reduction: Formation of elemental mercury or simpler organomercury compounds.
Substitution: Formation of various substituted organomercury compounds.
Aplicaciones Científicas De Investigación
Methyl(prop-1-yn-1-yl)mercury has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug development and as a tool in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl(prop-1-yn-1-yl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form strong bonds with sulfur-containing groups makes it a potent inhibitor of various biological pathways.
Comparación Con Compuestos Similares
Methylmercury: Similar in structure but lacks the prop-1-yn-1-yl group.
Ethylmercury: Contains an ethyl group instead of the prop-1-yn-1-yl group.
Phenylmercury: Contains a phenyl group instead of the prop-1-yn-1-yl group.
Uniqueness: Methyl(prop-1-yn-1-yl)mercury is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not observed with other organomercury compounds.
Propiedades
Número CAS |
72250-66-9 |
|---|---|
Fórmula molecular |
C4H6Hg |
Peso molecular |
254.68 g/mol |
Nombre IUPAC |
methyl(prop-1-ynyl)mercury |
InChI |
InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3; |
Clave InChI |
HUJOLNGFVUKHLN-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Hg]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
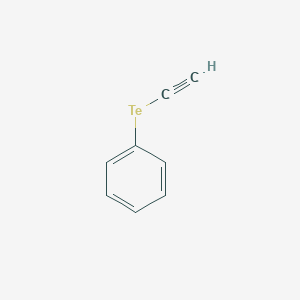
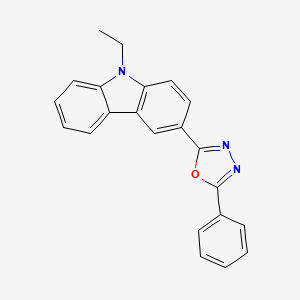
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
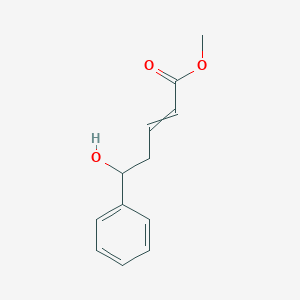
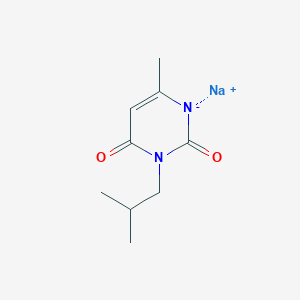

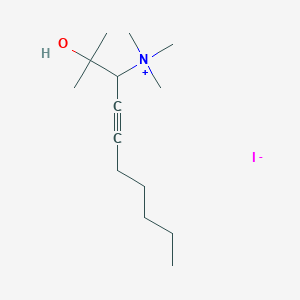
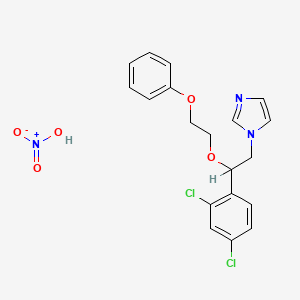
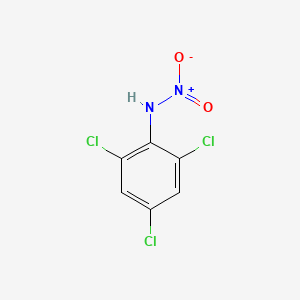

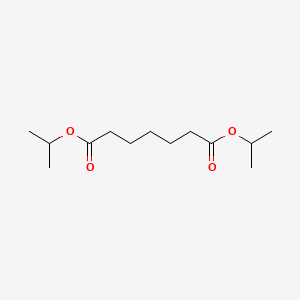
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
